N-(3-acetylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

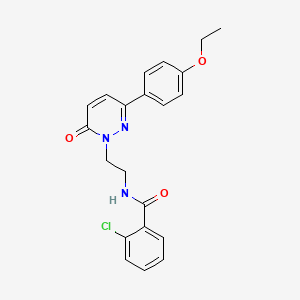

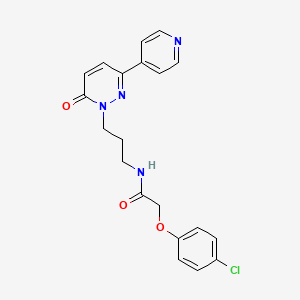

N-(3-acetylphenyl)benzamide is a biochemical compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 . It is used for proteomics research .

Synthesis Analysis

The synthesis of this compound and similar benzamide compounds has been reported in various studies . For instance, one study reported the synthesis of benzamide derivatives through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid .Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C15H13NO2 . The InChI code for this compound is 1S/C15H13NO2/c1-11(17)13-8-5-9-14(10-13)16-15(18)12-6-3-2-4-7-12/h2-10H,1H3,(H,16,18) .Physical and Chemical Properties Analysis

This compound has a molecular weight of 239.27 . The compound’s CAS Number is 84833-25-0 .Scientific Research Applications

Anticonvulsant Properties

N-(3-acetylphenyl)benzamide derivatives have shown significant potential in anticonvulsant applications. For instance, 4-amino-N-(2,6-dimethylphenyl)benzamide, an analog, demonstrated effective anticonvulsant activity in several animal models, including inhibiting maximal electroshock-induced seizures in mice. Such compounds are metabolized by N-acetylation, influencing their pharmacokinetic properties and efficacy (Robertson et al., 1987). Another study on similar N-(2,6-dimethylphenyl)-substituted benzamides revealed their potential against pentylenetetrazole-induced seizures in rats (Afolabi & Okolie, 2013).

Antihyperlipidemic Activity

A series of N-(acetylphenyl)-benzofuran-2-carboxamides demonstrated promising antihyperlipidemic activity in an in vivo study involving hyperlipidemic rats. These compounds significantly reduced elevated plasma triglyceride levels and increased high-density lipoprotein-cholesterol levels, highlighting their potential in treating hyperlipidemia and coronary heart diseases (Al-qirim et al., 2012).

Effects on Nuclear ADP-ribosyltransferase

Benzamides, including compounds like 3-acetylamidobenzamide, can modulate the activity of nuclear ADP-ribosyltransferase. At specific concentrations, they can either inhibit or stimulate enzyme activity. This dual action has implications for their experimental use in studying cellular functions related to ADP-ribosylation (Jones et al., 1988).

Histone Deacetylase Inhibition

This compound derivatives have been explored for their role in inhibiting histone deacetylases (HDACs). For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound related to this family, showed selective inhibition of certain HDACs, potentially offering therapeutic applications in cancer treatment (Zhou et al., 2008).

Properties

IUPAC Name |

N-(3-acetylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-11(17)13-8-5-9-14(10-13)16-15(18)12-6-3-2-4-7-12/h2-10H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMCJZXPENYTMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-methylbenzo[d]oxazole](/img/structure/B2806269.png)

![[4-(Dimethylamino)phenyl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2806274.png)

![4-[(3-Chlorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2806275.png)

![N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2806278.png)

![N-(2-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2806284.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)-4H-chromen-4-one](/img/structure/B2806286.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-methyl-3-nitrophenyl)amino)formamide](/img/structure/B2806288.png)